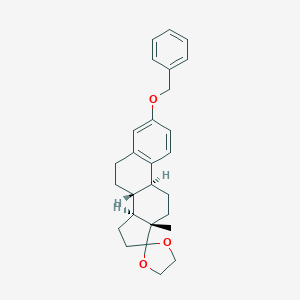

3-O-Benzyl Estrone Monoethylene Ketal

Vue d'ensemble

Description

3-O-Benzyl Estrone Monoethylene Ketal is a synthetic intermediate used in the preparation of estetrol derivatives. It is characterized by its molecular formula C27H32O3 and a molecular weight of 404.54 . This compound is primarily utilized in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of 3-O-Benzyl Estrone Monoethylene Ketal typically involves the protection of the hydroxyl group at the 3-position of estrone with a benzyl group, followed by the formation of a monoethylene ketal at the 17-position. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Analyse Des Réactions Chimiques

3-O-Benzyl Estrone Monoethylene Ketal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reduction reactions can convert the ketal group back to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields diols .

Applications De Recherche Scientifique

Chemistry

BEMK serves as a crucial intermediate in synthesizing estetrol derivatives, which are significant in studying estrogenic activity. The selective protection strategy employed in BEMK allows researchers to introduce functional groups at other sites on the estrone molecule while maintaining its core structure. This facilitates the exploration of structure-activity relationships (SAR) essential for rational drug design.

Biology

In biological research, BEMK is used to investigate estrogen receptor interactions and their implications on cellular processes. Preliminary studies indicate that BEMK may mimic natural estrogens by binding to estrogen receptors, activating pathways that lead to gene transcription related to growth and differentiation.

Medicine

While BEMK itself does not exhibit significant biological activity, it is instrumental in developing potential therapeutic agents targeting hormone-dependent conditions such as breast cancer and osteoporosis. Its conversion to estetrol—a potent estrogen metabolite—suggests potential applications in hormone replacement therapy (HRT) with possibly fewer side effects compared to traditional estrogens.

Case Studies and Research Findings

Several studies have explored the applications of BEMK:

- Estrogen Receptor Binding Studies : Research indicates that BEMK interacts with estrogen receptors similarly to natural estrogens, although comprehensive studies are necessary to fully elucidate its binding characteristics and pharmacodynamics .

- Synthesis of Estetrol Derivatives : BEMK has been utilized as a starting material for synthesizing potent and selective estrogen receptor agonists and antagonists. These compounds have shown promise in treating hormone-dependent cancers by modulating receptor activity.

- Investigating Structure-Activity Relationships : Studies focusing on modifying unprotected sites on BEMK have provided insights into how structural changes affect biological activity, aiding in the design of novel therapeutic agents with improved efficacy and reduced side effects .

Mécanisme D'action

The mechanism of action of 3-O-Benzyl Estrone Monoethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

3-O-Benzyl Estrone Monoethylene Ketal is unique due to its specific structure, which includes a benzyl-protected hydroxyl group and a monoethylene ketal. Similar compounds include:

3-O-Benzyl Estrone: Lacks the monoethylene ketal group, making it less stable under certain conditions.

Estrone Monoethylene Ketal: Does not have the benzyl protection, which can affect its reactivity and stability.

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal: Contains additional unsaturation in the steroid backbone, altering its chemical properties and biological activity.

Activité Biologique

3-O-Benzyl Estrone Monoethylene Ketal (BEMK) is a synthetic compound derived from estrone, characterized by its molecular formula and a molecular weight of approximately 404.54 g/mol. This compound serves primarily as an intermediate in the synthesis of various estrogen derivatives, particularly estetrol, which has potential applications in hormone replacement therapy and treatment of hormone-dependent conditions. Its unique structure, featuring a benzyl group at the 3-position and a monoethylene ketal at the 15,16-positions, enhances its stability and solubility, making it suitable for biological applications.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon binding to these receptors, BEMK mimics the effects of natural estrogens, activating the estrogen receptor pathway. This activation leads to the transcription of estrogen-responsive genes, influencing various cellular processes such as growth, differentiation, and metabolism. The specific binding affinity and activity of BEMK may vary compared to natural estrogens due to its structural modifications.

Binding Affinity and Structure-Activity Relationship

Research indicates that BEMK interacts with estrogen receptors similarly to natural estrogens but may exhibit different pharmacological profiles. The structure-activity relationship (SAR) studies highlight how modifications at various positions on the estrone molecule can alter binding affinity and biological activity. For instance, the presence of the benzyl group at the 3-position may enhance receptor interaction compared to unmodified estrone derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Estrone | Natural estrogen | Found naturally in the human body |

| Estetrol | Synthetic estrogen | Known for lower side effects compared to other estrogens |

| 3-O-Methyl Estrone | Methylated derivative | Different methyl substitution affects activity |

| 17β-Estradiol | Potent natural estrogen | Stronger biological activity compared to BEMK |

The modifications in BEMK allow for selective interactions with ERs, potentially leading to the development of agents with improved efficacy and reduced side effects in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits estrogenic activity by activating ERs in cell lines. These studies typically involve assessing gene expression changes following treatment with BEMK compared to controls. For example, assays measuring the expression of estrogen-responsive genes reveal that BEMK can stimulate similar pathways as natural estrogens but may do so with varying potency.

Case Studies

- Estrogenic Activity in Cell Lines : A study assessed the binding affinity of BEMK to ERα and ERβ using competitive radiolabeled assays. Results indicated that BEMK binds effectively to both receptors, suggesting its potential as a selective estrogen receptor modulator (SERM) .

- Synthesis of Estetrol Derivatives : Research focusing on the synthesis of estetrol derivatives from BEMK highlighted its role as a precursor in generating compounds with enhanced therapeutic profiles for hormone replacement therapy .

Propriétés

IUPAC Name |

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,17,23-25H,7,9,11-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPZVJZTHJRGNF-XPGKHFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571075 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162784-26-1 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14 ,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2`-[1,3]dioxolane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.